molecular formula C19H17ClN2O4 B14324662 6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one CAS No. 111858-60-7

6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B14324662
CAS No.: 111858-60-7
M. Wt: 372.8 g/mol
InChI Key: PYOAMIRNFYDVLK-UHFFFAOYSA-N
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Description

6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a chlorobenzoyl group, a morpholinylmethyl group, and a benzoxazol-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the chlorobenzoyl group and the morpholinylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyl)morpholine: This compound shares the morpholine and chlorobenzyl groups but lacks the benzoxazole core.

    Methyl 2-chloro-4-morpholin-4-ylbenzoate: This compound has a similar chlorobenzoyl group but differs in the rest of its structure.

Uniqueness

6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of functional groups and the benzoxazole core

Properties

CAS No.

111858-60-7

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

6-(2-chlorobenzoyl)-3-(morpholin-4-ylmethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C19H17ClN2O4/c20-15-4-2-1-3-14(15)18(23)13-5-6-16-17(11-13)26-19(24)22(16)12-21-7-9-25-10-8-21/h1-6,11H,7-10,12H2

InChI Key

PYOAMIRNFYDVLK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4Cl)OC2=O

Origin of Product

United States

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